4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique structural features, including an oxane ring, a sulfonylamino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and epoxides under acidic or basic conditions.
Introduction of the Sulfonylamino Group: This step involves the reaction of 2-ethylphenylamine with a sulfonyl chloride derivative to form the sulfonylamino group. This reaction is usually carried out in the presence of a base such as triethylamine.
Attachment of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonylamino group, which mimics natural substrates.
Medicine
Medically, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs are effective.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its stable oxane ring and reactive functional groups.
Mechanism of Action
The mechanism by which 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[[(2-Methylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-[[(2-Phenylsulfonylamino]methyl]oxane-4-carboxylic acid: Lacks the ethyl group, leading to different reactivity and properties.
Uniqueness
This detailed overview provides a comprehensive understanding of 4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[(2-ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-2-12-5-3-4-6-13(12)22(19,20)16-11-15(14(17)18)7-9-21-10-8-15/h3-6,16H,2,7-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELSFGBMQSHIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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